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Compound of Interest

Compound Name: D-Ribose-13C-4

Cat. No.: B12401262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of D-Ribose-
13C-4, a stable isotope-labeled sugar crucial for metabolic research and drug development.

This document details commercially available sources, provides representative experimental

protocols for its synthesis and use in metabolic labeling studies, and visualizes key

experimental workflows.

Commercial Availability of 13C-Labeled D-Ribose
D-Ribose labeled with carbon-13 (¹³C) is a vital tracer for metabolic flux analysis, allowing

researchers to track the fate of ribose through various biochemical pathways. Several suppliers

offer D-Ribose with different ¹³C labeling patterns. While "D-Ribose-13C-4" specifically

indicates labeling at four carbon positions, suppliers often provide uniformly labeled (U-¹³C₅) or

other multi-labeled variants that serve a similar purpose in metabolic tracing. The following

table summarizes the specifications of commercially available ¹³C-labeled D-Ribose from

prominent suppliers.
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Supplier
Product
Name

Catalog
Number
(Example)

Isotopic
Purity

Chemical
Purity

Molecular
Weight

Sigma-

Aldrich

D-Ribose-

2,3,4,5-¹³C₄
798258

99 atom %

¹³C
99% (CP) 154.10

Cambridge

Isotope

Laboratories,

Inc.

D-Ribose (U-

¹³C₅, 98%)
CLM-3652 98% Not Specified 155.09[1]

MedchemExp

ress

D-Ribose-

¹³C₄

HY-

W018772S5
Not Specified Not Specified Not Specified

Eurisotop

D-RIBOSE

(2,3,4,5-¹³C₄,

99%)

CLM-4830-

PK
99% Not Specified 154.1

Note: Availability and pricing are subject to change and may require a quote from the supplier.

Experimental Protocols
Representative Chemoenzymatic Synthesis of ¹³C-
Labeled D-Ribose
The synthesis of specifically labeled sugars like D-Ribose-¹³C₄ often involves a combination of

chemical and enzymatic steps. While a precise, publicly detailed protocol for D-Ribose-¹³C₄ is

proprietary to manufacturers, a generalizable chemoenzymatic approach can be outlined

based on established methodologies for synthesizing isotopomers of D-ribose. This

representative protocol illustrates the key steps.

Objective: To synthesize D-Ribose labeled with ¹³C at specific positions from a simpler labeled

precursor.

Materials:

¹³C-labeled precursor (e.g., [¹³C]-formaldehyde or [¹³C]-cyanide)
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Appropriate unlabeled sugar precursor (e.g., D-arabinose)

Enzymes (e.g., transketolase, aldolase)

Reaction buffers and cofactors (e.g., thiamine pyrophosphate (TPP), ATP, NADH)

Purification reagents and chromatography columns (e.g., ion-exchange, size-exclusion)

Analytical instruments for verification (e.g., NMR, Mass Spectrometer)

Methodology:

Preparation of Labeled Precursor: A small, ¹³C-labeled molecule is either procured

commercially or synthesized. For instance, a two-carbon fragment can be prepared that is

¹³C-labeled.

Enzymatic Carbon-Carbon Bond Formation:

An enzyme such as transketolase, which transfers a two-carbon ketol group, can be used

to react the ¹³C-labeled two-carbon unit with a suitable acceptor molecule, such as a

three-carbon aldose phosphate.

Alternatively, an aldolase can be used to catalyze the condensation of a ¹³C-labeled

dihydroxyacetone phosphate with a glyceraldehyde-3-phosphate molecule.

Chain Elongation and Isomerization: A series of enzymatic reactions, potentially involving

isomerases and epimerases, are employed to build the five-carbon backbone of ribose and

to achieve the correct stereochemistry.

Dephosphorylation: If phosphorylated intermediates are used, a phosphatase enzyme is

introduced to remove the phosphate groups, yielding the final D-Ribose product.

Purification: The reaction mixture is purified using a combination of chromatographic

techniques. Ion-exchange chromatography can be used to remove charged molecules like

nucleotides and cofactors, followed by size-exclusion or preparative HPLC to isolate the ¹³C-

labeled D-Ribose.
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Verification: The final product is rigorously analyzed to confirm its identity, purity, and the

position of the ¹³C labels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy

is the primary method for determining the exact location of the ¹³C atoms, while Mass

Spectrometry (MS) confirms the molecular weight and isotopic enrichment.

Metabolic Labeling of Mammalian Cells with D-Ribose-
¹³C₄
This protocol describes a typical workflow for tracing the metabolism of D-Ribose-¹³C₄ in

cultured mammalian cells, followed by analysis of isotopic enrichment in RNA-derived ribose.

Objective: To determine the incorporation of ¹³C from D-Ribose-¹³C₄ into the ribose component

of cellular RNA.

Materials:

Mammalian cell line of interest

Complete cell culture medium (e.g., DMEM, RPMI-1640)

D-Ribose-¹³C₄

Phosphate-buffered saline (PBS), ice-cold

Cell scrapers

Reagents for RNA extraction (e.g., TRIzol or commercial kit)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Derivatization agent (e.g., hydroxylamine hydrochloride, propionic anhydride)

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:
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Cell Culture and Labeling:

Culture mammalian cells to the desired confluency in standard culture medium.

Prepare the labeling medium by supplementing the base medium with D-Ribose-¹³C₄ at a

final concentration typically ranging from 1 to 10 mM. The standard glucose concentration

may be reduced to encourage ribose uptake and metabolism.

Remove the standard medium, wash the cells once with PBS, and replace it with the

labeling medium.

Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the

uptake and metabolism of the labeled ribose.

Cell Harvesting and Quenching:

Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any

remaining extracellular label.

Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic

activity.

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

Centrifuge at a low speed to pellet the cells and extract the metabolites in the supernatant

for separate analysis if desired. For this protocol, we proceed with the cell pellet for RNA

extraction.

RNA Extraction and Hydrolysis:

Extract total RNA from the cell pellet using a standard method like TRIzol reagent or a

commercial RNA purification kit.

Quantify the extracted RNA.

To hydrolyze the RNA and release the ribose moieties, add 6N HCl to the purified RNA

and incubate at 100°C for 2 hours.
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Neutralize the hydrolysate with NaOH.

Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.

Derivatization for GC-MS Analysis:

The dried ribose must be derivatized to make it volatile for GC-MS analysis. A common

method is aldonitrile pentapropionate derivatization.

Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to

form the oxime.

Add propionic anhydride and heat again to complete the derivatization.

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

The gas chromatograph separates the derivatized ribose from other components.

The mass spectrometer detects the derivatized ribose and its isotopologues (molecules

with different numbers of ¹³C atoms).

Analyze the mass spectra to determine the mass isotopomer distribution (MID) of the

ribose fragments. The MID reveals the extent of ¹³C incorporation from the D-Ribose-¹³C₄

tracer.

Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use

of D-Ribose-¹³C₄.
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Caption: Metabolic fate of D-Ribose-¹³C₄ via the Pentose Phosphate Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12401262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture

Sample Preparation

Analysis

Culture Cells to
Desired Confluency

Add D-Ribose-13C4
Labeling Medium

Incubate for
Defined Period

Harvest and Quench
Metabolism

Extract Total RNA

Hydrolyze RNA to
Release Ribose

Derivatize Ribose
for GC-MS

GC-MS Analysis

Determine Mass
Isotopomer Distribution

Click to download full resolution via product page

Caption: Workflow for a ¹³C-Ribose metabolic labeling experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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